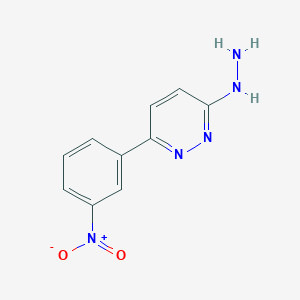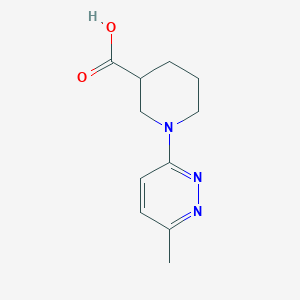![molecular formula C10H16N2S B3199843 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine CAS No. 1017164-21-4](/img/structure/B3199843.png)
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine
描述
“3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine” is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
Thiazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are characterized by their reactivity with electrophiles due to their aromaticity . They have many reactive positions where donor-acceptor, nucleophilic, oxidation reactions, etc., may take place . When thiazole-containing molecules enter physiological systems, they behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .作用机制
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes or stimulate/block receptors in biological systems .
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes, leading to different physiological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole compounds can be influenced by various factors, including the physiological environment and the presence of other compounds .
实验室实验的优点和局限性
One advantage of using 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine in lab experiments is that it allows researchers to create animal models of Parkinson's disease, which has allowed for the study of the disease's mechanisms and the development of potential treatments. Additionally, this compound has been used to study the neurotoxic effects of certain chemicals and drugs. One limitation of using this compound in lab experiments is that it is a highly toxic compound and must be handled with care. Additionally, this compound's effects on the brain are highly specific, which may limit its use in certain types of studies.
未来方向
There are several future directions for the study of 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine. One area of research is the development of potential treatments for Parkinson's disease. Researchers are currently studying the mechanisms of this compound-induced neurotoxicity to identify potential targets for therapeutic intervention. Additionally, researchers are studying the neurotoxic effects of this compound on other areas of the brain to better understand the compound's mechanism of action. Finally, researchers are exploring the use of this compound in addiction research to better understand the effects of drugs on the brain and to develop potential treatments for addiction.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been used in a variety of scientific studies, including studies on Parkinson's disease, drug addiction, and neurotoxicity. This compound's primary biochemical and physiological effect is the selective destruction of dopaminergic neurons in the substantia nigra of the brain. One advantage of using this compound in lab experiments is that it allows researchers to create animal models of Parkinson's disease, which has allowed for the study of the disease's mechanisms and the development of potential treatments. There are several future directions for the study of this compound, including the development of potential treatments for Parkinson's disease, the study of the neurotoxic effects of this compound on other areas of the brain, and the use of this compound in addiction research.
科学研究应用
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine has been used in a variety of scientific research studies, including studies on Parkinson's disease, drug addiction, and neurotoxicity. In Parkinson's disease research, this compound has been used to create animal models of the disease, which has allowed researchers to study the disease's mechanisms and develop potential treatments. This compound has also been used in addiction research to study the effects of drugs on the brain and to develop potential treatments for addiction. Additionally, this compound has been used to study the neurotoxic effects of certain chemicals and drugs.
属性
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-8-7-13-10(12-8)5-9-3-2-4-11-6-9/h7,9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDFKQACABWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)
![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)









![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3199861.png)